molecular formula C13H12BrNO2 B14917632 N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B14917632
M. Wt: 294.14 g/mol
InChI Key: NZPZCLMLWFIADX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with 2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include furan-2,3-diones and other oxidized furan derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the bromine atom and the furan ring contributes to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)benzamide
  • N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzamide
  • N-(4-bromo-3-methylphenyl)-N’-(4-methoxyphenyl)urea

Uniqueness

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H12BrNO2/c1-8-7-10(3-4-12(8)14)15-13(16)11-5-6-17-9(11)2/h3-7H,1-2H3,(H,15,16)

InChI Key

NZPZCLMLWFIADX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(OC=C2)C)Br

Origin of Product

United States

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